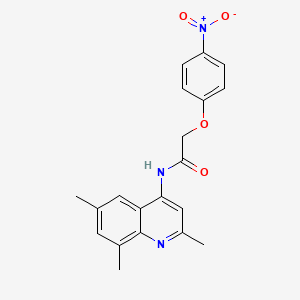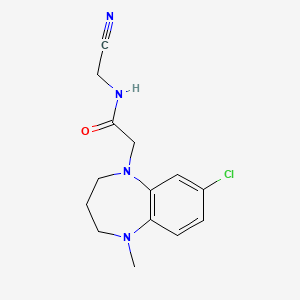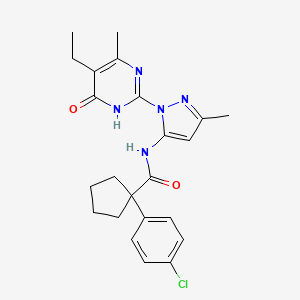
N-(2-methoxy-2-(thiophen-3-yl)ethyl)cyclobutanecarboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of related compounds, such as N-(arylcarbamothioyl)cyclohexanecarboxamide derivatives, has been reported. These compounds were synthesized and characterized by various spectroscopic techniques, including IR and 1H-NMR spectroscopy. Elemental analyses were also performed to confirm the composition of the synthesized compounds . Although the exact synthesis of N-(2-methoxy-2-(thiophen-3-yl)ethyl)cyclobutanecarboxamide is not detailed, similar synthetic routes may be applicable.
Molecular Structure Analysis
The molecular structure of a related compound, N′-(2-methoxy-benzylidene)-N-[4-(3-methyl-3-phenyl-cyclobutyl)-thiazol-2-yl]-chloro-acetic hydrazide, was characterized using X-ray single crystal diffraction, showing that it crystallizes in the orthorhombic space group with two independent molecules in the asymmetric unit . For N-(naphthalen-1-ylcarbamothioyl)cyclohexanecarboxamide, the crystal structure was determined to be in the triclinic space group, with the cyclohexane ring adopting a chair conformation . These studies provide a basis for understanding the structural aspects of similar compounds.
Chemical Reactions Analysis
Physical and Chemical Properties Analysis
The physical and chemical properties of the related compounds were analyzed using spectroscopic methods and density functional theory (DFT) calculations. The vibrational frequencies, NMR chemical shift values, molecular electrostatic potential distribution, and non-linear optical properties were calculated for the compound characterized by X-ray diffraction . These analyses are crucial for understanding the behavior of the compound under different physical and chemical conditions.
Wissenschaftliche Forschungsanwendungen
Chemical Synthesis and Characterization
Research on compounds structurally related to N-(2-methoxy-2-(thiophen-3-yl)ethyl)cyclobutanecarboxamide involves their synthesis, characterization, and the study of their chemical properties. For instance, the study on the synthesis of lignan conjugates via cyclopropanation explores antimicrobial and antioxidant studies, indicating the potential for similar compounds to have biological activities and pharmaceutical applications (Raghavendra et al., 2016). Another study on ethyl hydrogen [(methoxyphenyl)(methylamino) methyl] phosphonate derivatives delves into their corrosion inhibition efficiency, showcasing the compound's application in material science and corrosion protection (Djenane et al., 2019).
Biological Activities
The research extends to the exploration of biological activities, where related compounds exhibit promising antibacterial, antifungal, and antioxidant properties. The study by Raghavendra et al. (2016) demonstrates significant antibacterial and antifungal properties, as well as profound antioxidant potential, suggesting that structurally similar compounds like this compound may also possess similar biological activities. This opens avenues for further research into the compound's potential as an antimicrobial or antioxidant agent.
Antimicrobial and Antioxidant Studies
Compounds with structural similarities have been evaluated for their antimicrobial and antioxidant activities, indicating the potential for this compound to be investigated in similar contexts. The antimicrobial and antioxidant studies provide a foundation for understanding how this compound and its derivatives could be applied in pharmaceuticals and therapy (Raghavendra et al., 2016).
Wirkmechanismus
Target of Action
Thiophene-based analogs have been found to be biologically active compounds with a variety of effects . They play a vital role for medicinal chemists to improve advanced compounds with a variety of biological effects .
Mode of Action
It’s known that thiophene derivatives exhibit many pharmacological properties such as anticancer, anti-inflammatory, antimicrobial, antihypertensive, and anti-atherosclerotic properties .
Biochemical Pathways
It’s known that thiophene derivatives can interact with various biochemical pathways due to their diverse biological activities .
Result of Action
Thiophene derivatives are known to exhibit a variety of pharmacological properties, suggesting they may have diverse molecular and cellular effects .
Eigenschaften
IUPAC Name |
N-(2-methoxy-2-thiophen-3-ylethyl)cyclobutanecarboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17NO2S/c1-15-11(10-5-6-16-8-10)7-13-12(14)9-3-2-4-9/h5-6,8-9,11H,2-4,7H2,1H3,(H,13,14) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RFYVDFGFIZWIPD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(CNC(=O)C1CCC1)C2=CSC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17NO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-bromo-N-(3,3-dimethyl-4-oxo-5-propyl-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)benzenesulfonamide](/img/structure/B3010460.png)


![2-[(2,6-Dichlorophenyl)methyl]-4-methyl-6-(4-phenoxyphenyl)-7,8-dihydropurino[7,8-a]imidazole-1,3-dione](/img/no-structure.png)
![5-[1-{2-[(4-isopropylphenyl)amino]-2-oxoethyl}-2,4-dioxo-1,4-dihydroquinazolin-3(2H)-yl]-N-(3-methylbutyl)pentanamide](/img/structure/B3010468.png)
![N-(5-chloro-2-methoxyphenyl)-2-[4-(4-methylphenoxy)-1-oxo[1,2,4]triazolo[4,3-a]quinoxalin-2(1H)-yl]acetamide](/img/structure/B3010470.png)
![N-(pyrazolo[1,5-a]pyrimidin-6-yl)cyclobutanecarboxamide](/img/structure/B3010471.png)
![Methyl 8-fluoro-4-[3-(trifluoromethyl)anilino]quinoline-2-carboxylate](/img/structure/B3010472.png)
![N-[1-({4-oxo-3-azatricyclo[4.2.1.0^{2,5}]nonan-3-yl}methyl)piperidin-3-yl]methanesulfonamide](/img/structure/B3010473.png)



![1-[6-[(4-Tert-butylphenyl)methylsulfanyl]benzimidazolo[1,2-c]quinazoline-3-carbonyl]piperidine-4-carboxamide](/img/structure/B3010479.png)